molecular formula C24H28N2O4 B157666 (Phenyl)hydroxynaftopidil CAS No. 132194-31-1

(Phenyl)hydroxynaftopidil

Cat. No. B157666
CAS RN: 132194-31-1
M. Wt: 408.5 g/mol
InChI Key: AMXMCPNWQJKZCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Phenyl)hydroxynaftopidil is a chemical compound that has been studied extensively in scientific research due to its potential applications in various fields. It is a selective alpha 1A-adrenoceptor antagonist and has been found to have several biochemical and physiological effects.

Scientific Research Applications

(Phenyl)hydroxynaftopidil has been studied extensively in scientific research due to its potential applications in various fields. It has been found to have potential therapeutic applications in the treatment of benign prostatic hyperplasia (BPH). It has also been studied for its potential use in the treatment of hypertension and other cardiovascular diseases.

Mechanism of Action

(Phenyl)hydroxynaftopidil is a selective alpha 1A-adrenoceptor antagonist. It works by blocking the alpha 1A-adrenoceptor, which is responsible for the contraction of smooth muscle in the prostate gland and blood vessels. By blocking this receptor, (Phenyl)hydroxynaftopidil can relax the smooth muscle and improve blood flow, which can help to relieve the symptoms of BPH and hypertension.
Biochemical and Physiological Effects
(Phenyl)hydroxynaftopidil has several biochemical and physiological effects. It has been found to have a potent and selective antagonistic effect on the alpha 1A-adrenoceptor. It has also been found to have a vasodilatory effect on the smooth muscle of the prostate gland and blood vessels. Additionally, (Phenyl)hydroxynaftopidil has been found to have a positive effect on lipid metabolism and glucose tolerance.

Advantages and Limitations for Lab Experiments

One of the advantages of using (Phenyl)hydroxynaftopidil in lab experiments is that it is a selective alpha 1A-adrenoceptor antagonist. This means that it can be used to study the specific effects of blocking this receptor, without affecting other receptors in the body. However, one limitation of using (Phenyl)hydroxynaftopidil in lab experiments is that it can be difficult to synthesize and purify.

Future Directions

There are several future directions for research on (Phenyl)hydroxynaftopidil. One area of research could be to investigate its potential use in the treatment of other diseases, such as diabetes and metabolic syndrome. Another area of research could be to investigate its potential use in combination with other drugs for the treatment of BPH and hypertension. Additionally, further research could be done to optimize the synthesis and purification of (Phenyl)hydroxynaftopidil for use in lab experiments.

properties

CAS RN

132194-31-1

Product Name

(Phenyl)hydroxynaftopidil

Molecular Formula

C24H28N2O4

Molecular Weight

408.5 g/mol

IUPAC Name

4-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-methoxyphenol

InChI

InChI=1S/C24H28N2O4/c1-29-24-15-19(27)9-10-22(24)26-13-11-25(12-14-26)16-20(28)17-30-23-8-4-6-18-5-2-3-7-21(18)23/h2-10,15,20,27-28H,11-14,16-17H2,1H3

InChI Key

AMXMCPNWQJKZCZ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)O)N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O

Canonical SMILES

COC1=C(C=CC(=C1)O)N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O

synonyms

(phenyl)hydroxynaftopidil
4-hydroxyphenylnaftodipil

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4.16 g. (0.02 mole) 1-(2-methoxy-4-hydroxyphenyl)-piperazine and 4.2 g. (0.021 mole) 2,3-epoxypropyl naphthyl ether in 50 ml. isopropanol is heated under reflux for 4 hours, while stirring. The solution is evaporated and the tarry residue obtained is dissolved in methanol. It is acidified with isopropanolic hydrochloric acid and diethyl ether carefully added thereto, an oily product precipitating out which is separated by decanting off. The solution is diluted with acetone. After a short time, the compound begins to crystallise out. When crystallisation is complete, the crystals are filtered off with suction and again recrystallised from methanol/diethyl either. Yield 4.8 g. (50% of theory); m.p. 230°-232° C.
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